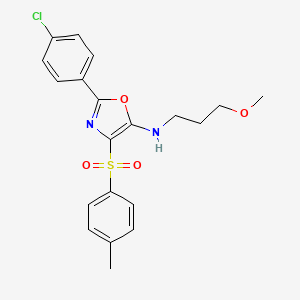

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

Description

The compound 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine features a 1,3-oxazole core with three key substituents:

- Position 2: A 4-chlorophenyl group, contributing electron-withdrawing effects.

- Position 5: A 3-methoxypropyl amine chain, which may improve lipophilicity and bioavailability.

Its molecular formula is C₂₀H₂₂ClN₂O₄S (calculated based on structural analogs in and ).

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-14-4-10-17(11-5-14)28(24,25)20-19(22-12-3-13-26-2)27-18(23-20)15-6-8-16(21)9-7-15/h4-11,22H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFNFSJYJWCFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.91 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, derivatives containing the oxazole ring have shown promise in inhibiting cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (colon cancer) | 6.2 | Induction of apoptosis |

| Compound B | T47D (breast cancer) | 27.3 | Cell cycle arrest |

In a study evaluating the antiproliferative effects of oxazole derivatives, it was found that modifications to the phenyl groups significantly influenced their activity against melanoma and prostate cancer cells, suggesting a structure-activity relationship (SAR) that may be applicable to our compound as well .

Antimicrobial Activity

Several sulfonamide-containing compounds have demonstrated antimicrobial properties. The presence of the sulfonamide moiety in our compound could suggest potential efficacy against bacterial infections. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

The proposed mechanism of action for compounds like This compound typically involves:

- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxazole vs. Thiazole Derivatives

- Target Compound : Contains a 1,3-oxazole ring (oxygen atom at position 1).

- : A thiazole analog (1,3-thiazol-5-amine) with sulfur replacing oxygen.

- : A thiazol-2-amine derivative (SSR125543A) with potent CRF1 receptor antagonism (IC₅₀ = 3.0 nM). While structurally distinct, the sulfonyl and chlorophenyl groups suggest shared synthetic strategies .

Key Implications :

- Oxazole : Lower electron density may reduce nucleophilic reactivity compared to thiazoles.

- Thiazole : Sulfur’s larger atomic radius could enhance interactions with hydrophobic protein pockets.

Substituent Analysis

Sulfonyl Group Variations

*Estimated based on structural analogs.

Amine Chain Modifications

- Target Compound : 3-Methoxypropyl chain balances lipophilicity and flexibility.

- : Cyclopropyl and propynyl groups in SSR125543A enhance steric bulk, critical for CRF1 receptor binding .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ ~3.1 ppm) .

- FT-IR : Identify sulfonyl (S=O at ~1350 cm⁻¹) and oxazole (C=N at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 459.12) and fragmentation patterns .

Q. Data Interpretation Example :

| Peak (ppm) | Assignment |

|---|---|

| 7.8–7.6 (d, 2H) | 4-Chlorophenyl |

| 3.3 (t, 2H) | Methoxypropyl |

Advanced: How can researchers address solubility challenges in biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO-water mixtures (e.g., 10% DMSO for stock solutions) .

- Surfactant Use : Add Tween-80 (0.1% v/v) to enhance aqueous solubility .

- Salt Formation : Explore hydrochloride salts by reacting the free amine with HCl gas in diethyl ether .

Contradiction Note : Some studies report poor solubility in polar solvents (e.g., ethanol) due to the hydrophobic 4-methylphenylsulfonyl group . Replicate solubility tests under controlled pH (6–8) .

Advanced: How to optimize reaction yields for the oxazole ring closure step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.